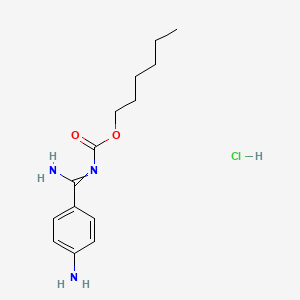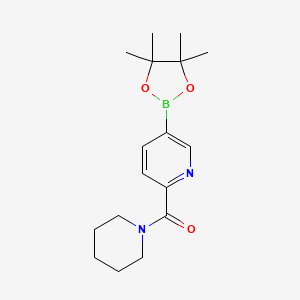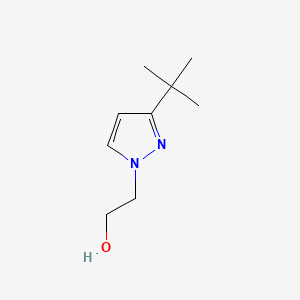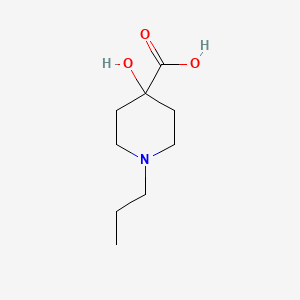
hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is an impurity of the antithrombotic drug Dabigatran Etexilate . It is a nonpeptide direct thrombin inhibitor .
Molecular Structure Analysis
The molecular formula of hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is C14H22ClN3O2 .Applications De Recherche Scientifique
Antithrombotic Drug Research
Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride: is an impurity of the antithrombotic drug Dabigatran Etexilate . It’s used in research to understand the pharmacokinetics and metabolism of Dabigatran, as well as to improve the efficacy and safety profile of antithrombotic therapies.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference material for chromatography and mass spectrometry. It helps in the calibration of instruments and ensures the accuracy of analytical methods that detect impurities in pharmaceutical compounds .
Chemical Synthesis
This chemical is used in synthetic chemistry research to develop new synthetic pathways and reactions. Its unique structure allows for the exploration of novel carbon-nitrogen bond-forming reactions, which are valuable in medicinal chemistry .
Material Science
Researchers in material science may use this compound to create new materials with specific properties, such as enhanced durability or conductivity. Its molecular structure could be key in developing advanced polymers or coatings .
Biochemical Studies
The compound’s reactivity with various enzymes and substrates makes it a candidate for biochemical studies. It can be used to probe enzyme mechanisms or to develop new biochemical assays .
Pharmacological Research
As an impurity of a known drug, studying this compound can lead to insights into the side effects and long-term stability of pharmaceuticals. It can also aid in the discovery of new drug candidates with similar structures .
Mécanisme D'action
Target of Action
It is known to be an impurity of the antithrombotic drug dabigatran etexilate , which is a nonpeptide direct thrombin inhibitor . Therefore, it may have similar targets related to the coagulation pathway.
Action Environment
It is known to be soluble in dmso and methanol, and it is hygroscopic .
Propriétés
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)





![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)




![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)